N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIDZXAQEGPOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Formation of Methylbenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methylbenzoyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide exhibit significant anticancer properties. The structure of this compound allows it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that derivatives of benzamide can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In particular, studies have demonstrated that benzamide derivatives can exhibit potent antimicrobial effects, making them candidates for developing new antibiotics . The minimum inhibitory concentration (MIC) values for several synthesized compounds in this class have shown promising results against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. SAR studies indicate that modifications to the benzamide structure can enhance its biological activity and selectivity for specific targets .
Research Tool in Pharmacology
This compound serves as a valuable research tool in pharmacological studies. Its ability to modulate specific receptors makes it useful for exploring new therapeutic pathways and understanding disease mechanisms.
Case Study: Anticancer Screening
A recent study screened various benzamide derivatives, including this compound, against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The results indicated that certain modifications to the benzamide backbone significantly improved anticancer potency, with IC50 values lower than standard chemotherapeutics .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 5.85 | Anticancer |
| Benzamide Derivative A | 4.53 | Anticancer |
| Benzamide Derivative B | 9.99 | Standard Drug |
Case Study: Antimicrobial Evaluation
In another study, this compound was evaluated for its antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The MIC values were found to be competitive with existing antibiotics, suggesting potential for further development .
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 5.08 |
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the methylbenzamide moiety can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.
2-Methylbenzamide: A compound with a methylbenzamide moiety, used in various chemical syntheses.
Methoxyethylbenzene: A compound with a methoxyethyl group, studied for its chemical reactivity.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is unique due to its combination of a benzofuran ring, methoxyethyl group, and methylbenzamide moiety.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a complex structure that includes a benzofuran moiety, which is known for various biological properties. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity
1. Antioxidant Properties:
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of benzofuran can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .
2. Anti-inflammatory Effects:
Benzofuran derivatives have been documented to possess anti-inflammatory properties. These compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models of disease . This activity could make this compound a candidate for treating inflammatory disorders.
3. Neuroprotective Effects:
The neuroprotective potential of benzofuran derivatives has been explored in models of neurodegeneration. These compounds may exert protective effects against neuronal cell death induced by oxidative stress and inflammation, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as MAO-B (Monoamine Oxidase B), which is a target in Parkinson's disease treatment .
- Scavenging Free Radicals: The presence of hydroxyl groups in the structure may facilitate the donation of electrons to free radicals, thereby neutralizing their harmful effects.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, supporting its potential use as an antioxidant agent.
Study 2: Anti-inflammatory Efficacy
In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to controls. This suggests that the compound may modulate inflammatory responses effectively.
Research Findings Summary Table
Q & A
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate LogP (~3.2), bioavailability (≥0.55), and CYP450 interactions .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
Which in vitro assays are recommended for preliminary evaluation of the compound's bioactivity?
Q. Basic
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) with IC₅₀ determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
How can researchers address challenges in the compound's solubility and stability during experimental studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
